molecular formula C23H17N5Na2O8S2 B12715354 7-Amino-4-hydroxy-3-((2-methoxy-4-((3-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt CAS No. 83783-91-9

7-Amino-4-hydroxy-3-((2-methoxy-4-((3-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt

Katalognummer: B12715354
CAS-Nummer: 83783-91-9
Molekulargewicht: 601.5 g/mol
InChI-Schlüssel: FSOGGDMDBYPLGK-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Amino-4-hydroxy-3-((2-methoxy-4-((3-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt is a complex organic compound with the molecular formula C28H30N6Na2O10S2. It is known for its vibrant color properties and is often used in various industrial applications, particularly in the dye and pigment industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-4-hydroxy-3-((2-methoxy-4-((3-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt typically involves a multi-step process. The initial step often includes the diazotization of 3-sulphophenylamine, followed by coupling with 2-methoxy-4-aminophenol. The resulting intermediate is then further diazotized and coupled with 4-hydroxy-7-aminonaphthalene-2-sulphonic acid to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production.

Analyse Chemischer Reaktionen

Types of Reactions

7-Amino-4-hydroxy-3-((2-methoxy-4-((3-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced to break the azo bonds, leading to the formation of amines.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various substituted derivatives and cleavage products, which can be further utilized in different applications.

Wissenschaftliche Forschungsanwendungen

7-Amino-4-hydroxy-3-((2-methoxy-4-((3-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt has a wide range of scientific research applications:

    Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.

    Biology: Employed in staining techniques for microscopic analysis.

    Medicine: Investigated for potential therapeutic properties and as a diagnostic tool.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of pigments.

Wirkmechanismus

The mechanism of action of 7-Amino-4-hydroxy-3-((2-methoxy-4-((3-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt involves its interaction with various molecular targets. The azo bonds in the compound can undergo cleavage, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in changes in cellular processes and functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 7-Amino-4-hydroxy-3-((2-methoxy-4-((4-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt
  • 7-Amino-4-hydroxy-3-((2-methoxy-4-((2-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt

Uniqueness

What sets 7-Amino-4-hydroxy-3-((2-methoxy-4-((3-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt apart is its specific structural configuration, which imparts unique color properties and reactivity. This makes it particularly valuable in applications requiring specific dye characteristics.

Eigenschaften

CAS-Nummer

83783-91-9

Molekularformel

C23H17N5Na2O8S2

Molekulargewicht

601.5 g/mol

IUPAC-Name

disodium;7-amino-4-hydroxy-3-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C23H19N5O8S2.2Na/c1-36-20-12-16(26-25-15-3-2-4-17(11-15)37(30,31)32)6-8-19(20)27-28-22-21(38(33,34)35)10-13-9-14(24)5-7-18(13)23(22)29;;/h2-12,29H,24H2,1H3,(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2

InChI-Schlüssel

FSOGGDMDBYPLGK-UHFFFAOYSA-L

Kanonische SMILES

COC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)[O-])N=NC3=C(C=C4C=C(C=CC4=C3O)N)S(=O)(=O)[O-].[Na+].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.